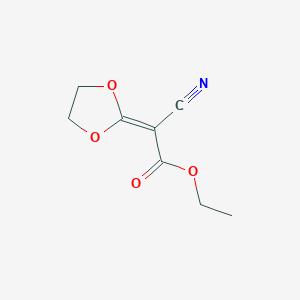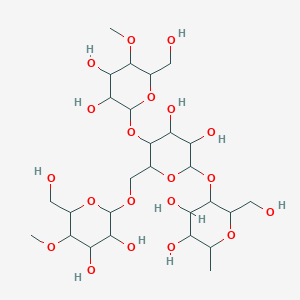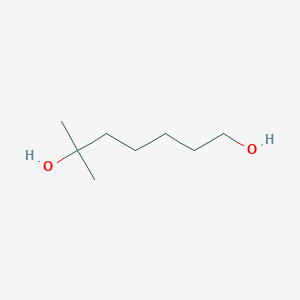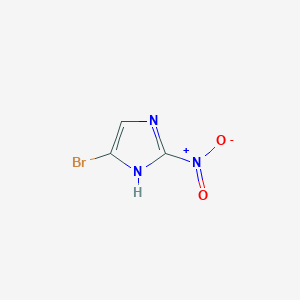
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is 1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a solid substance . It has a melting point of 139 - 140 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has been studied for its inhibitive action on corrosion in acidic solutions . It has been found to be effective in inhibiting the corrosion of carbon steel in 1 M HCl and 0.5 M H2SO4 aqueous solutions . The inhibitory character of this compound increases with concentration but is inversely related to temperature . It has been found to be a mixed inhibitor, meaning it can slow down both the anodic (oxidation) and cathodic (reduction) reactions involved in corrosion .
Adsorption Behavior
The adsorption behavior of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate on carbon steel has been examined . The Langmuir isotherm adequately describes the process of adsorption of the molecules on the surface of the steel in this medium . This suggests that the compound forms a monolayer on the steel surface, which can help protect the metal from corrosive environments .
Surface Morphology Studies
The surface morphology of samples exposed to acid solutions with and without Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has been studied . This can provide insights into how the compound interacts with the metal surface and how it affects the surface properties of the metal .
Quantum Chemical Parameters
Quantum chemical parameters of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate have been calculated and discussed . These parameters can provide insights into the electronic structure of the molecule and its interactions with the metal surface .
Industrial Applications
Due to its corrosion inhibition properties, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has potential applications in industries where carbon steel is used and exposed to acidic environments . This includes industries such as automotive, transportation, and others where hydrochloric and sulphuric acids are used for pickling and de-scaling of carbon steel .
Synthesis of Other Compounds
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can be used as a starting material or intermediate in the synthesis of other organic compounds . Its unique structure and reactivity can make it useful in various organic synthesis reactions .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOJLHONQPUKAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1OCCO1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377590 |
Source


|
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
CAS RN |
121020-70-0 |
Source


|
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)



![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

